molecular formula C16H17N3O6S2 B6063365 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine

Cat. No.: B6063365
M. Wt: 411.5 g/mol
InChI Key: KBXKZKRGALLTCI-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a chemical compound of significant interest in biomedical research, particularly in the field of radiobiology. This piperazine derivative is structurally related to other sulfonyl-piperazine compounds that have demonstrated promising efficacy as radiation countermeasures. Research on analogous compounds has shown the potential to mitigate radiation-induced damage to normal tissues, a critical challenge in radiotherapy for cancer and in scenarios of accidental radiation exposure . The core research value of this chemical series lies in its ability to protect against acute radiation syndrome (ARS). Studies on similar nitrophenylsulfonyl piperazines have shown they can promote the regeneration of critical stem cell populations in the intestines, a primary site of radiation damage, thereby enhancing survival after irradiation . Furthermore, research in neural contexts has indicated that related compounds can mitigate radiation-induced cognitive decline by preserving neural stem and progenitor cells and reducing neuroinflammation, without protecting tumor cells . The molecular mechanism of action for this class of compounds is associated with the activation of the Hedgehog signaling pathway, a key pathway involved in cell survival, proliferation, and stem cell maintenance . By targeting this pathway, these compounds help to promote the recovery of vital stem cell compartments, such as those in the intestinal crypts and the brain, facilitating tissue regeneration and functional recovery after radiation injury . This product is intended for research purposes to further explore these mechanisms and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c20-19(21)14-5-4-8-16(13-14)27(24,25)18-11-9-17(10-12-18)26(22,23)15-6-2-1-3-7-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXKZKRGALLTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monoprotection of Piperazine

The initial step involves protecting one amine group of piperazine to direct sulfonylation to the opposing nitrogen. Di-tert-butyl dicarbonate (Boc₂O) is widely used for this purpose due to its compatibility with subsequent sulfonylation reactions.

Procedure :

  • Piperazine (1.0 equiv) is treated with Boc₂O (1.1 equiv) in a mixture of dioxane and water (3:1 v/v) at 0–5°C.

  • Sodium hydroxide (3.0 equiv) is added to maintain basic conditions (pH >10), favoring mono-Boc protection.

  • The reaction is stirred for 12 hours, yielding N-Boc-piperazine as a white solid (82–86% yield).

Key Data :

  • ¹H NMR (DMSO-d₆) : δ 3.42 (dt, J = 12.2, 4.9 Hz, 1H), 2.95–2.82 (m, 2H), 1.39 (s, 9H, Boc).

  • HRMS-ESI : [M + H]⁺ calc. for C₉H₁₈N₂O₂: 187.1, found: 187.2.

First Sulfonylation: 3-Nitrophenylsulfonyl Group Installation

The Boc-protected piperazine undergoes sulfonylation with 3-nitrophenylsulfonyl chloride to introduce the first substituent.

Procedure :

  • N-Boc-piperazine (1.0 equiv) is dissolved in dichloromethane (DCM) under nitrogen.

  • 3-Nitrophenylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 6 hours, followed by aqueous workup (10% HCl) and extraction with ethyl acetate.

  • Column chromatography (hexane/ethyl acetate, 7:3) yields N-Boc-1-(3-nitrophenylsulfonyl)piperazine (74–81% yield).

Key Data :

  • ¹H NMR (CDCl₃) : δ 8.52 (s, 1H, Ar-H), 8.21 (d, J = 8.1 Hz, 1H), 7.89 (d, J = 7.9 Hz, 1H), 3.62–3.55 (m, 4H, piperazine), 1.44 (s, 9H, Boc).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1165 cm⁻¹ (S=O sym).

Deprotection of Boc Group

The Boc group is removed under acidic conditions to unmask the secondary amine for subsequent sulfonylation.

Procedure :

  • N-Boc-1-(3-nitrophenylsulfonyl)piperazine is treated with 4M HCl in dioxane (10 mL/mmol) at 0°C.

  • The reaction is stirred for 2 hours, concentrated under reduced pressure, and neutralized with saturated NaHCO₃.

  • Extraction with DCM and drying (Na₂SO₄) affords 1-(3-nitrophenylsulfonyl)piperazine as a hydrochloride salt (84–89% yield).

Key Data :

  • ¹H NMR (DMSO-d₆) : δ 8.47 (s, 1H), 8.15 (d, J = 8.0 Hz, 1H), 7.84 (d, J = 7.8 Hz, 1H), 3.38–3.25 (m, 4H, piperazine).

Second Sulfonylation: Phenylsulfonyl Group Installation

The free amine of 1-(3-nitrophenylsulfonyl)piperazine reacts with phenylsulfonyl chloride to introduce the second substituent.

Procedure :

  • 1-(3-nitrophenylsulfonyl)piperazine (1.0 equiv) is dissolved in DCM with triethylamine (3.0 equiv).

  • Phenylsulfonyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 8 hours.

  • The crude product is purified via column chromatography (hexane/ethyl acetate, 1:1) to yield 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine (68–72% yield).

Key Data :

  • ¹H NMR (CDCl₃) : δ 8.50 (s, 1H), 8.18 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 7.9 Hz, 1H), 7.70–7.62 (m, 2H, Ph), 7.55–7.47 (m, 3H, Ph), 3.85–3.75 (m, 4H, piperazine).

  • HRMS-ESI : [M + H]⁺ calc. for C₁₆H₁₆N₃O₆S₂: 418.0, found: 418.1.

Alternative Synthetic Routes

One-Pot Sequential Sulfonylation

To circumvent protection-deprotection steps, a one-pot method using controlled stoichiometry has been explored:

  • Piperazine (1.0 equiv) is treated with 3-nitrophenylsulfonyl chloride (1.0 equiv) in THF at 0°C.

  • After 4 hours, phenylsulfonyl chloride (1.0 equiv) is added, and stirring continues for 12 hours.

  • Yields are lower (45–55%) due to competing di-substitution but offer a time-efficient alternative.

Solid-Phase Synthesis

Immobilized piperazine derivatives on Wang resin enable iterative sulfonylation:

  • Resin-bound piperazine is reacted with 3-nitrophenylsulfonyl chloride (1.2 equiv) in DMF.

  • Cleavage with TFA/DCM releases the mono-sulfonated intermediate.

  • Free amine is reacted with phenylsulfonyl chloride (1.1 equiv) in DCM.

  • Yields: 60–65% with >95% purity (HPLC).

Challenges and Mitigation Strategies

ChallengeSolutionReference
Di-substitution byproductsUse Boc protection or stoichiometric control
Low solubility of intermediatesEmploy polar aprotic solvents (DMF, DCM)
Acid-sensitive nitro groupsAvoid prolonged exposure to strong acids

Chemical Reactions Analysis

Types of Reactions

1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. In the context of neuroprotection, it has been shown to mitigate radiation-induced cognitive decline by expanding neural stem cells and inhibiting neuroinflammation . The compound targets the hedgehog signaling pathway, which plays a crucial role in the maintenance and proliferation of neural stem cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target the hedgehog signaling pathway and mitigate radiation-induced cognitive decline sets it apart from other similar compounds .

Biological Activity

1-[(3-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is a complex organic compound with a molecular formula of C16H17N3O6S2C_{16}H_{17}N_{3}O_{6}S_{2}. This compound features both nitrophenyl and phenylsulfonyl groups attached to a piperazine ring, which contributes to its unique biological activity and potential therapeutic applications. Its structural characteristics suggest possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro and sulfonyl groups can modify the function of biological molecules, while the piperazine ring may facilitate binding to receptors or enzymes, influencing various biochemical pathways. Research indicates that this compound may have neuroprotective properties, potentially mitigating radiation-induced cognitive decline by enhancing neural stem cell proliferation and inhibiting neuroinflammation .

Therapeutic Potential

Research into the therapeutic potential of this compound has highlighted several areas:

  • Antimicrobial Activity : Similar sulfonated derivatives have shown promise as antibacterial agents against strains such as Escherichia coli and Bacillus subtilis .
  • Cancer Treatment : The compound's ability to induce DNA damage and arrest the cell cycle in cancer cells has been noted, suggesting its potential use in oncology .
  • Neuroprotection : Investigations into its role in neuroprotection have indicated that it may help in reducing cognitive decline associated with neuroinflammatory conditions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-[(4-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazineNitro group in para positionPotentially different biological activity
1-[(2-Nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazineNitro group in ortho positionVariation in binding affinity
1-[(3-Nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazinePhenylacetyl group instead of phenylsulfonylDifferent chemical reactivity

The unique substitution pattern of this compound enhances its binding affinity to specific targets compared to its analogs, which may contribute to its distinct biological activities.

Study on Antibacterial Properties

A study synthesized various sulfonated derivatives of piperazine compounds, including those similar to this compound. The synthesized compounds were tested against Bacillus subtilis and Escherichia coli, revealing that some derivatives exhibited significant antibacterial activity, indicating the potential for developing new antimicrobial agents .

Neuroprotective Effects

Research focusing on neuroprotection found that compounds similar to this compound could significantly reduce cognitive decline in models of radiation exposure. This effect was attributed to the compound's ability to enhance neural stem cell proliferation and inhibit neuroinflammatory responses .

Q & A

Q. What in silico tools predict off-target interactions for this compound?

  • Tools : SwissTargetPrediction and SEA identify potential off-targets (e.g., serotonin receptors due to piperazine scaffold). Validate with radioligand binding assays .

Q. How to design analogues to improve blood-brain barrier (BBB) penetration?

  • Guidelines : Reduce polar surface area (<90 Å2^2) and logP ~2–3. Replace phenylsulfonyl with trifluoromethyl groups to enhance passive diffusion .

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